molecular formula CH5NO B1196313 O-Methylhydroxylamine CAS No. 67-62-9

O-Methylhydroxylamine

Cat. No. B1196313
CAS RN: 67-62-9
M. Wt: 47.057 g/mol
InChI Key: GMPKIPWJBDOURN-UHFFFAOYSA-N
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Description

O-Methylhydroxylamine, also known as Methoxyamine, is an organic compound with the formula CH3ONH2 . It is a colorless volatile liquid that is soluble in polar organic solvents and in water . It is a derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group . It is also used as an internal standard for prostaglandin assays by gas chromatography-mass spectrometry .


Synthesis Analysis

Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives . For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .


Molecular Structure Analysis

The molecular formula of O-Methylhydroxylamine is CH5NO . Its molecular weight is 47.0565 . The IUPAC Standard InChI is InChI=1S/CH5NO/c1-3-2/h2H2,1H3 .


Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+ . It undergoes deprotonation by methyl lithium to give CH3ONHLi . This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .


Physical And Chemical Properties Analysis

O-Methylhydroxylamine is a colorless liquid with an unpleasant odor . It is soluble in water and alcohol . Its melting point is -86.4°C and boiling point is 48.1°C . It is miscible in water and has a vapor pressure of 297.5 mmHg at 25°C .

Scientific Research Applications

  • Mutagenic Properties in Nucleic Acids : O-Methylhydroxylamine has been identified as a mutagen, altering the tautomeric equilibrium in nucleosides like cytidine and adenosine. This leads to the substitution of methoxyamino groups, significantly impacting genetic transcription and translation processes (Singer & Spengler, 1982).

  • Quantifying Hydroxyl Radical Production in Biological Systems : A study outlined a method to quantify hydroxyl radical production in biological systems using O-Methylhydroxylamine. This method involved the reaction of O-Methylhydroxylamine with other compounds to form a detectable product, demonstrating its application in biological and chemical analysis (Li, Gutiérrez, & Blough, 1997).

  • Impact on Ribosomal RNA and Ribosomes : O-Methylhydroxylamine modifies cytosine residues in ribosomal RNA, affecting the assembly and function of ribosomes. This has implications in understanding ribosomal structure and function (Wrede et al., 1977).

  • Studying Molecular Structures : The molecular structures of O-Methylhydroxylamine and related compounds have been analyzed using electron diffraction, providing insights into their conformations and bond lengths. This is important in fields like molecular chemistry and materials science (Rankin, Todd, Riddell, & Turner, 1981).

  • Determination in Various Compounds : It has been used in the determination of carbonyl-containing compounds in diverse samples like water, blood, and air, indicating its utility in environmental and biochemical analysis (Cancilla & Que Hee, 1992).

  • High-Performance Liquid Chromatography (HPLC) : A method using HPLC for determining O-Methylhydroxylamine hydrochloride was developed, demonstrating its application in analytical chemistry (Qiu Jin, 2008).

  • Synthesis of Heterocycles : O-Methylhydroxylamine has been used in the synthesis of heterocycles, demonstrating its role in organic synthesis and pharmaceutical research (John et al., 2007).

  • Genetic Mutagenesis Studies : Its mutagenic action on DNA, particularly in causing transitions in the genetic code, has been a subject of study. This is relevant in genetics and molecular biology (Bresler Se et al., 1983).

  • Electrochemical Reduction Characterizations : The electrochemical reduction of nitromethane to form N-methylhydroxylamine, an application in electrochemistry and material science, has been investigated (Xia Xin-hui, 2006).

Safety And Hazards

O-Methylhydroxylamine is harmful if swallowed, in contact with skin or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure .

Future Directions

O-Methylhydroxylamine has been predicted to be in high abundance in the gas phase by the previously mentioned gas-grain theoretical model as well as spectroscopically verified in star-forming regions . The O(1D) atom has been shown experimentally to insert into both C-H and H-O bonds . Weaver and Hays proposed a potential energy surface where O(1D) reacts with methylamine to form N-methylhydroxylamine, methoxyamine, and aminomethanol via three reaction pathways . This suggests that O-Methylhydroxylamine could play a significant role in future research and applications.

properties

IUPAC Name

O-methylhydroxylamine
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InChI

InChI=1S/CH5NO/c1-3-2/h2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GMPKIPWJBDOURN-UHFFFAOYSA-N
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Canonical SMILES

CON
Source PubChem
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Molecular Formula

CH5NO
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Related CAS

593-56-6 (hydrochloride)
Record name O-Methylhydroxylamine
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DSSTOX Substance ID

DTXSID8043862
Record name Methoxyamine
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Molecular Weight

47.057 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Hawley]
Record name Methoxyamine
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Boiling Point

49-50 °C @ 760 MM HG
Record name O-METHYLHYDROXYLAMINE
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Solubility

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER
Record name O-METHYLHYDROXYLAMINE
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Vapor Pressure

291.0 [mmHg]
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Mechanism of Action

Methoyxamine is investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy. Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycoslyates. DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER). Alkylating agents such as tezmozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance. The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism. Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death. Methoxyamine inhibits BER by stabilizing the AP sites created by cleavage of BER glysosylates, forming MX-AP lesions. Methoxyamine may be an effective adjunct to iododeoxyuridine(IUdR) induced radiosensitization and radiation treatment. IUdR is a halogenated pyrimidine which is incorporated into cellular DNA instead of thymidine, which enhances radiotumor sensitivity. Methoxyamine is proposed to have a dual action in this treatment as it alters cell cycle kinetics as well as prevents repair of DNA by BER, allowing increased sensitivity of tumor cells to DNA damage by radiation therapy. The efficiency of cell cycle repair has been shown to be cell cycle dependent, with the G1 phase being second most sensitive to ionizing radiation (the mitotic, M, phase is the most sensitive). Methoxyamine increases the amount of protein 53 (P53) and protein Rb (pRB), senescence factors which cause the cell to remain in the G1 phase. Methoxyamine also creates a stringent checkpoint at the G1/S boundary as well as an insufficient checkpoint at the G2 stage, preventing cells from going into the S phase. The increased number of G1 cells makes methoxyamine treated tumors more susceptible to ionizing radiation. The temozolomide and methoxyamine created lesion MX-AP not only disrupts the BER pathway but inhibits topoisomerase II alpha (topo II), an enzyme necessary for DNA replication, recombination and chromosome segregation. MX-AP sites block DNA replication and interfere with choromosome splitting. It is currently uncertain how what the interaction between topoisomerase II and methoxyamine causes cytotoxicity, but several mechanisms have been proposed, such as MX-AP sites binding to topo II, thus reducing their functionality by forming a toxic complex., THE MAJOR MUTAGENIC EFFECT OF O-METHYLHYDROXYLAMINE ON VEGETATIVE SD PHAGE IN ESCHERICHIA COLI IS PROBABLY DUE TO REPLICATION ERRORS RESULTING FROM INCORPORATION OF ENZYMICALLY MODIFIED PRECURSORS INTO DNA., THE DIPHOSPHATE REACTION PRODUCT (MO6A) OF O-METHYLHYDROXYLAMINE WAS PREPARED AND COPOLYMERIZED WITH CYTIDINE DIPHOSPHATE OR ADENOSINE DIPHOSPHATE. THE SPECIFIC CHANGED BASE PAIRING IS PROBABLY CAUSED BY A TAUTOMERIC SHIFT FROM THE AMINO TO THE IMINO. CHANGING THE TAUTOMERIC EQUILIBRIUM OF A PURINE BY A SUBSTITUTION REACTION WITH A MUTAGEN SHOULD BE CONSIDERED AS A CONTRIBUTING FACTOR FOR THE MECHANISM OF MUTATION OF HYDROXYLAMINES.
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Product Name

O-Methylhydroxylamine

Color/Form

MOBILE LIQUID

CAS RN

67-62-9
Record name O-Methylhydroxylamine
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Record name O-methylhydroxylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,270
Citations
DWH Rankin, MR Todd, FG Riddell… - Journal of Molecular …, 1981 - Elsevier
THE MOLECULAR STRUCTmES OF O-METHYLHYDROXYLAMINE, ~-… Molecular parameters for O-methylhydroxylamine … transferred from the calculations for O-methylhydroxylamine. …
Number of citations: 42 www.sciencedirect.com
G Albertin, S Antoniutti, J Bravo, J Castro… - 2006 - Wiley Online Library
… In both cases, the geometrical parameters of the O-methylhydroxylamine ligand are in accordance with an sp 3 character for both the oxygen and the nitrogen atom,13 and the …
K Kimura, S Katsumata - The Journal of Chemical Physics, 1977 - pubs.aip.org
… He I photoelectron spectra obtained in the present work for hydroxylamine and o-methylhydroxylamine are shown in Figs. 2 and 3, respectively, in which individual ionization bands are …
Number of citations: 16 pubs.aip.org
TC Bissot, DH Campbell, RW Parry - Journal of the American …, 1958 - ACS Publications
… In order to eliminate the possibility that O-methylhydroxylamine itself could be hydrolyzed to ammonia in the presence of a strong base, 3.23 millimoles of base and one …
Number of citations: 14 pubs.acs.org
EI Budowsky, ED Sverdlov, RP Shibaeva… - … et Biophysica Acta (BBA …, 1971 - Elsevier
1. The mechanism and kinetics of the reactions of cytidine-5′-phosphate with hydroxylamine and O-methylhydroxylamine have been studied. Two types of compounds were formed …
Number of citations: 54 www.sciencedirect.com
MM Gutiérrez, JA Olabe, VT Amorebieta - Inorganic Chemistry, 2011 - ACS Publications
… We extend our studies to the catalyzed disproportionation of O-methylhydroxylamine. NH 2 OCH 3 is appropriate for preparing O-alkyloximes and O-alkylhydroxamates, (1b) which are …
Number of citations: 8 pubs.acs.org
AT Phillips, L LaJohn, B Lewis - Archives of Biochemistry and Biophysics, 1977 - Elsevier
The inhibition of urocanase from Pseudomonas putida by O-methylhydroxylamine has been characterized as being due to the formation of an adduct between CH 3 ONH 2 and NAD + , …
Number of citations: 12 www.sciencedirect.com
ED Verdlov, GS Monastyrskaya, LI Guskova… - … et Biophysica Acta (BBA …, 1974 - Elsevier
… Hydroxylamine and O-methylhydroxylamine induce several types of products in nucleic … , in the presence of the strong nucleophyl O-methylhydroxylamine, should lead to rapid formation …
Number of citations: 105 www.sciencedirect.com
EI Budowsky, ED Sverdlov… - Biochimica et Biophysica …, 1972 - Elsevier
… of hydroxylamine in vivo, functional properties have been studied in the RNA polymerase system of cytidine triphosphates modified with hydroxylamine and O-methylhydroxylamine. N 4 …
Number of citations: 39 www.sciencedirect.com
GE Newlin, RH Bussell - Archives of Virology, 1975 - Springer
… by (pH 5.0) O-methylhydroxylamine. Equilibrium density gradient … WSN inactivated with 14C-O-methylhydroxylamine and … The 14C-O-methylhydroxylamine associated with the RNA of …
Number of citations: 6 link.springer.com

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